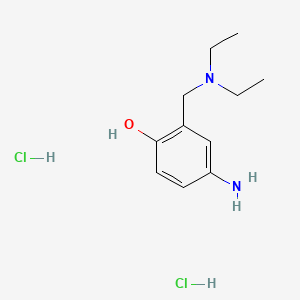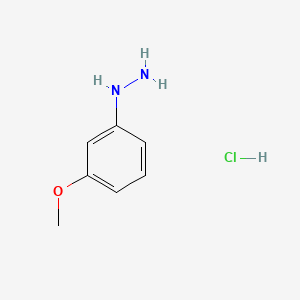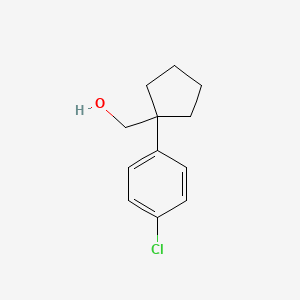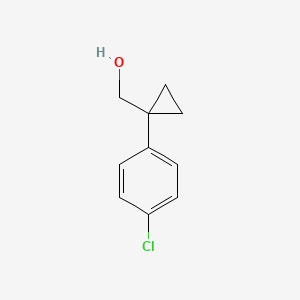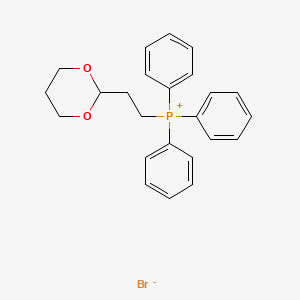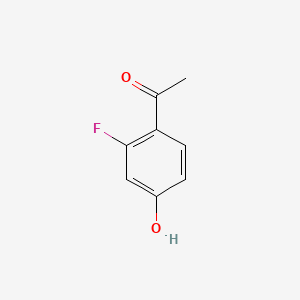
2'-氟-4'-羟基苯乙酮
概述
描述
2’-Fluoro-4’-hydroxyacetophenone is an organic compound with the molecular formula C8H7FO2. It is a substituted acetophenone derivative, characterized by the presence of a fluorine atom at the 2’ position and a hydroxyl group at the 4’ position on the benzene ring. This compound is used in various fields, including organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
科学研究应用
2’-Fluoro-4’-hydroxyacetophenone is utilized in several scientific research applications:
作用机制
Target of Action
The primary target of the compound 2’-Fluoro-4’-hydroxyacetophenone is the enzyme 4-hydroxyacetophenone monooxygenase . This enzyme plays a crucial role in the catabolism of 4-hydroxyacetophenone in Pseudomonas fluorescens ACB .
Mode of Action
The 2’-Fluoro-4’-hydroxyacetophenone interacts with its target, the 4-hydroxyacetophenone monooxygenase, through a process known as Biological Baeyer-Villiger oxidation . This interaction results in the conversion of 2’-Fluoro-4’-hydroxyacetophenone to 4-fluorocatechol .
Biochemical Pathways
The biochemical pathway affected by 2’-Fluoro-4’-hydroxyacetophenone is the 4-hydroxyacetophenone catabolic pathway . The compound is known to proceed through the intermediate formation of hydroquinone, which is further degraded through 4-hydroxymuconic semialdehyde and maleylacetate to β-ketoadipate .
Pharmacokinetics
It is known that the compound is insoluble in water , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of 2’-Fluoro-4’-hydroxyacetophenone’s action involve the degradation of 4-hydroxyacetophenone, an environmental pollutant . This degradation process helps in the detoxification and removal of harmful substances from the environment .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2’-Fluoro-4’-hydroxyacetophenone. For instance, the compound is incompatible with oxidizing agents . Therefore, its action and stability can be affected in oxidative environments. Furthermore, the compound’s insolubility in water suggests that its action and efficacy may be influenced by the presence or absence of water in its environment.
生化分析
Biochemical Properties
2’-Fluoro-4’-hydroxyacetophenone plays a crucial role in biochemical reactions, particularly in the Baeyer-Villiger oxidation process. This compound is known to interact with enzymes such as 4-hydroxyacetophenone monooxygenase and 4-hydroxyphenyl acetate hydrolase . These enzymes facilitate the conversion of 2’-Fluoro-4’-hydroxyacetophenone to hydroquinone, which is further degraded through a series of enzymatic reactions involving 4-hydroxymuconic semialdehyde dehydrogenase and maleylacetate reductase . The interactions between 2’-Fluoro-4’-hydroxyacetophenone and these enzymes are essential for its metabolic processing and subsequent biochemical effects.
Cellular Effects
2’-Fluoro-4’-hydroxyacetophenone has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with specific enzymes and proteins can lead to alterations in cellular function, including changes in metabolic flux and metabolite levels . Additionally, 2’-Fluoro-4’-hydroxyacetophenone’s impact on cell signaling pathways can result in modifications to gene expression, further influencing cellular activities.
Molecular Mechanism
The molecular mechanism of 2’-Fluoro-4’-hydroxyacetophenone involves its binding interactions with biomolecules and enzyme inhibition or activation. The compound undergoes Baeyer-Villiger oxidation, leading to the formation of 4-hydroxyphenyl acetate, which is subsequently hydrolyzed to hydroquinone . This process involves the action of specific enzymes that facilitate the conversion and degradation of 2’-Fluoro-4’-hydroxyacetophenone. The changes in gene expression and enzyme activity resulting from these interactions contribute to the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-Fluoro-4’-hydroxyacetophenone can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 2’-Fluoro-4’-hydroxyacetophenone can undergo degradation, leading to changes in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential impact on cellular processes, including alterations in metabolic pathways and enzyme activity.
Dosage Effects in Animal Models
The effects of 2’-Fluoro-4’-hydroxyacetophenone in animal models vary with different dosages. Studies have indicated that the compound exhibits threshold effects, with specific dosages required to elicit a biochemical response . At higher doses, 2’-Fluoro-4’-hydroxyacetophenone may exhibit toxic or adverse effects, impacting cellular function and overall health. Understanding the dosage-dependent effects of this compound is crucial for its safe and effective application in various fields.
Metabolic Pathways
2’-Fluoro-4’-hydroxyacetophenone is involved in several metabolic pathways, including the degradation of aromatic compounds. The compound undergoes Baeyer-Villiger oxidation to form 4-hydroxyphenyl acetate, which is further hydrolyzed to hydroquinone . This process involves the action of enzymes such as 4-hydroxyacetophenone monooxygenase and 4-hydroxyphenyl acetate hydrolase. The subsequent degradation of hydroquinone involves additional enzymes, leading to the formation of metabolites that enter the β-ketoadipate pathway .
Transport and Distribution
The transport and distribution of 2’-Fluoro-4’-hydroxyacetophenone within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s solubility and stability play a crucial role in its localization and accumulation within cellular compartments . Understanding the transport mechanisms of 2’-Fluoro-4’-hydroxyacetophenone is essential for elucidating its overall biochemical effects.
Subcellular Localization
2’-Fluoro-4’-hydroxyacetophenone’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s activity and function can be influenced by its localization within the cell, impacting various biochemical processes
准备方法
Synthetic Routes and Reaction Conditions: 2’-Fluoro-4’-hydroxyacetophenone can be synthesized through the reaction of acetyl chloride with 3-fluorophenol in the presence of aluminum chloride as a catalyst. The reaction is typically carried out in refluxing ethylene dichloride . Another method involves the Fries rearrangement of phenol esters in the presence of aluminum chloride and nitromethane in chloroform .
Industrial Production Methods: The industrial production of 2’-Fluoro-4’-hydroxyacetophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of aluminum chloride as a catalyst and ethylene dichloride as a solvent is common in industrial settings .
化学反应分析
Types of Reactions: 2’-Fluoro-4’-hydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetophenones.
相似化合物的比较
4-Hydroxyacetophenone:
2-Fluoro-4-methoxyacetophenone: Similar in structure but with a methoxy group instead of a hydroxyl group.
Uniqueness: 2’-Fluoro-4’-hydroxyacetophenone is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in the synthesis of various complex molecules .
属性
IUPAC Name |
1-(2-fluoro-4-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZIRBNZMFUCOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20369287 | |
| Record name | 2'-Fluoro-4'-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98619-07-9 | |
| Record name | 4-Acetyl-3-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98619-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Fluoro-4'-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20369287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2'-Fluoro-4'-hydroxyacetophenone considered an important compound in pharmaceutical research?
A: 2'-Fluoro-4'-hydroxyacetophenone serves as a crucial building block for synthesizing various pharmaceutically active agents. These agents demonstrate potential in treating bacterial and parasitic infections []. Its versatility as a starting material makes it valuable for developing new drugs.
Q2: What synthetic routes are available for producing 2'-Fluoro-4'-hydroxyacetophenone?
A: While the provided abstracts don't delve into specific synthetic routes, one paper mentions a "practical synthesis" of 2'-Fluoro-4'-hydroxyacetophenone []. This suggests the existence of efficient and cost-effective methods for producing this compound on a practical scale. Further investigation into the full text of these papers or related research is recommended for detailed synthetic procedures.
Q3: Are there any studies exploring the derivatives of 2'-Fluoro-4'-hydroxyacetophenone and their biological activities?
A: Yes, research indicates that derivatives of 2'-Fluoro-4'-hydroxyacetophenone, specifically 4-(2-Fluoro-4-hydroxyphenyl)-1,2,3-thia- and -selenadiazoles and their glycosides, have been synthesized []. This suggests ongoing research into modifying the core structure of 2'-Fluoro-4'-hydroxyacetophenone to potentially enhance its biological activity or explore new applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-[5-[(pyridine-4-carbonylhydrazinylidene)methyl]-1,3-thiazol-2-yl]piperidine-4-carboxylate](/img/structure/B1299737.png)
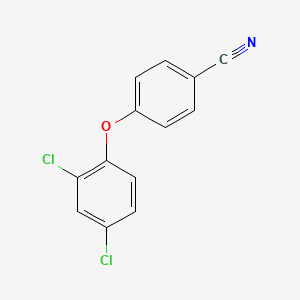
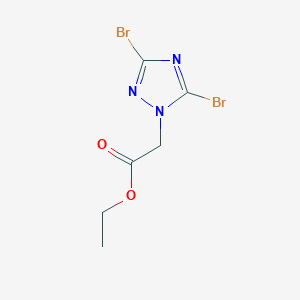
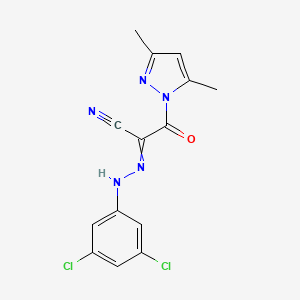
![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol](/img/structure/B1299762.png)
